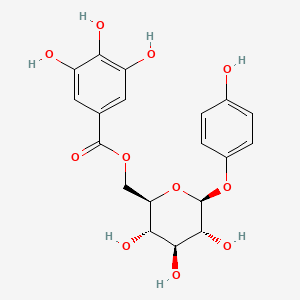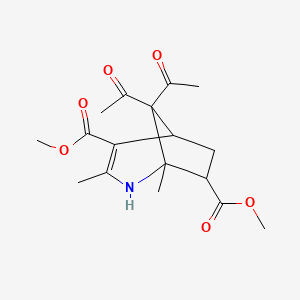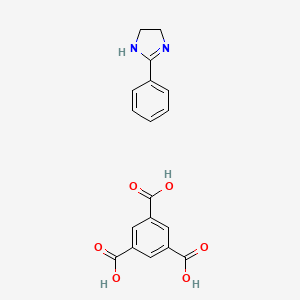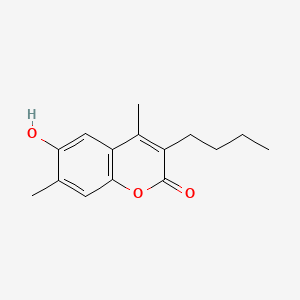
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is an organic compound characterized by the presence of three sulfur atoms and two butyl groups attached to a central carbon backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfanedicarbothioamide structure. The reaction can be represented as follows:
[ \text{2 C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{C}_4\text{H}_9\text{NH}_2 ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutylthiourea: Similar structure but with only one sulfur atom.
N,N-Dibutylcarbamodithioic acid: Contains two sulfur atoms and a different functional group.
N,N-Dibutylthiocarbamate: Similar structure with a different arrangement of sulfur atoms.
Uniqueness
N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is unique due to its three sulfur atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5463-62-7 |
|---|---|
Fórmula molecular |
C10H20N2S5 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
(butylcarbamothioyldisulfanyl) N-butylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S5/c1-3-5-7-11-9(13)15-17-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
ULMMTPFDMOTEPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)SSSC(=S)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


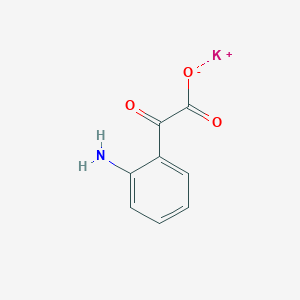
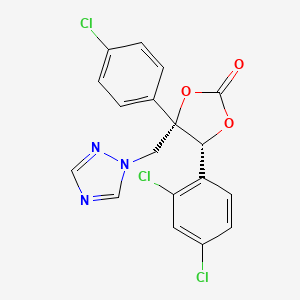


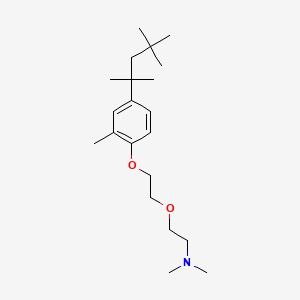
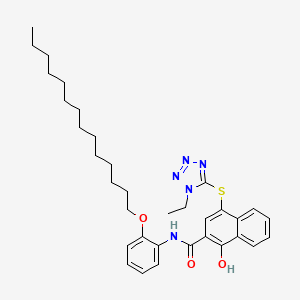
![N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12694240.png)
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
